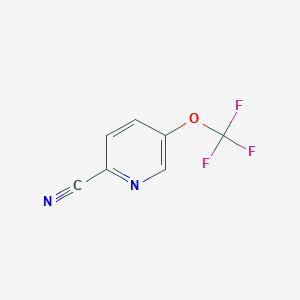

5-(Trifluoromethoxy)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRQAIRWABWMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Trifluoromethoxy Picolinonitrile

Direct C-H Trifluoromethoxylation: Advanced Approaches for OCF3 Group Introduction

Direct C-H trifluoromethoxylation represents a highly efficient and atom-economical approach to synthesize 5-(trifluoromethoxy)picolinonitrile. nih.govnih.gov This strategy avoids the lengthy steps often associated with precursor-based syntheses. Recent advancements in this area have focused on the use of photoredox and TEMPO catalysis to generate the key trifluoromethoxyl radical. nih.govresearchgate.net

Photoredox Catalysis in C-H Trifluoromethoxylation of (Hetero)arenes

Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H trifluoromethoxylation of arenes and heteroarenes. nih.govnih.gov This method utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate a trifluoromethoxyl radical from a suitable precursor. acs.org This radical can then engage in a C-H functionalization reaction with the (hetero)arene substrate. acs.org The use of visible light offers a mild and environmentally benign reaction condition. researchgate.net

One prominent approach involves the use of bis(trifluoromethyl)peroxide (BTMP) as the trifluoromethoxylating reagent in conjunction with a suitable photocatalyst. nih.govresearchgate.net This system has proven effective for the trifluoromethoxylation of a range of aromatic compounds. researchgate.net

TEMPO-Catalyzed C-H Trifluoromethoxylation using Bis(trifluoromethyl)peroxide (BTMP)

A significant breakthrough in the direct C-H functionalization of pyridines involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with bis(trifluoromethyl)peroxide (BTMP) as the OCF3 source. nih.govresearchgate.net This method allows for the one-step synthesis of valuable pyridine (B92270) derivatives that were previously only accessible through more complex, multi-step procedures. researchgate.netfu-berlin.de The TEMPO-catalyzed reaction proceeds under mild conditions and has been successfully applied to the synthesis of this compound. researchgate.net

Regioselectivity and Reaction Optimization in Direct Functionalization of Picolinonitrile Scaffolds

The direct functionalization of the picolinonitrile scaffold presents a challenge in controlling the position of the incoming trifluoromethoxy group. However, research has shown that different activation methods can lead to different product distributions, indicating that regioselectivity is not solely dependent on the substrate's intrinsic properties. fu-berlin.de For the synthesis of this compound from picolinonitrile, the TEMPO-catalyzed reaction with BTMP has demonstrated notable success. researchgate.net Optimization of reaction conditions, such as solvent and catalyst loading, is crucial for maximizing the yield of the desired isomer. researchgate.netfu-berlin.de

For instance, in the TEMPO-catalyzed trifluoromethoxylation of picolinonitrile using BTMP, a specific set of conditions was found to be optimal. researchgate.net

Interactive Table: TEMPO-Catalyzed Trifluoromethoxylation of Picolinonitrile

| Parameter | Condition |

| Substrate | Picolinonitrile |

| Reagent | Bis(trifluoromethyl)peroxide (BTMP) |

| Catalyst | TEMPO |

| Base | Na2CO3 |

| Temperature | Room Temperature |

| Reaction Time | 16 hours |

This table summarizes the optimized conditions for the TEMPO-catalyzed synthesis of this compound.

Comparative Analysis of OCF3 Radical Sources and Their Atom Economy

The choice of the trifluoromethoxyl radical source is critical for the practicality and sustainability of the synthesis. nih.gov Historically, many reagents for generating the •OCF3 radical have suffered from high cost and low atom economy, limiting their large-scale application. nih.govnih.gov

Bis(trifluoromethyl)peroxide (BTMP) has been introduced as a more practical and atom-economical alternative. nih.govresearchgate.net It can be synthesized from inexpensive bulk chemicals. researchgate.net Compared to other reagents that require redox auxiliaries, BTMP offers improved atom economy. researchgate.net The concept of atom economy, developed by Barry Trost, emphasizes the efficiency of incorporating reactant atoms into the final product. rsc.org

Multi-Step Indirect Synthetic Routes to this compound

Prior to the development of direct C-H functionalization methods, the synthesis of this compound relied on multi-step indirect routes. researchgate.netfu-berlin.de These pathways typically involve the construction of the trifluoromethoxylated pyridine ring from acyclic precursors or the introduction of the trifluoromethoxy group onto a pre-functionalized pyridine ring.

Precursor-Based Synthesis Pathways

Indirect synthetic routes often commence with a pyridine derivative that already bears a functional group at the 5-position, which can then be converted to the trifluoromethoxy group. For example, a common precursor is 5-amino-3-(trifluoromethyl)picolinonitrile. nih.gov This amino group can be transformed into the desired trifluoromethoxy group through a series of chemical reactions. While reliable, these multi-step sequences can be lengthy and may generate more waste compared to direct C-H functionalization approaches. researchgate.netfu-berlin.de

Reaction Conditions and Yield Enhancement in Indirect Syntheses

Optimizing reaction conditions is crucial for maximizing yields and purity in these multi-step syntheses.

For the nitration step to produce 5-nitro-3-(trifluoromethyl)picolinonitrile (B1321492), maintaining low temperatures (<10°C) is critical to improve selectivity for the desired 5-nitro isomer and achieve yields in the 60–75% range.

In the reduction of the nitro group to an amine using iron powder, the reaction progress is often monitored by Thin-Layer Chromatography (TLC). After completion (typically 12-15 hours at reflux), the iron salts are removed by filtration through celite, and standard workup procedures are used to isolate the amino product in high yield (91-95%). chemicalbook.comnih.gov

For transformations involving halogenated precursors , fluorine exchange reactions are a common industrial practice. For example, the synthesis of trifluoromethylpyridines often involves reacting trichloromethylpyridines with hydrogen fluoride (B91410) (HF) at elevated temperatures and pressures in the presence of a metal halide catalyst. nih.gov Similar principles of catalyst selection and condition control would apply to optimizing the synthesis of the halogenated picolinonitrile intermediates.

Emerging Synthetic Strategies for Fluoroalkoxylated Picolinonitriles

Recent advances in catalysis have opened new avenues for the efficient synthesis of fluoroalkoxylated aromatic compounds, which are directly applicable to the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. Methodologies for the formation of C-O bonds, particularly for creating aryl ethers from (hetero)aryl halides, are well-developed. nih.gov These methods are highly relevant for converting precursors like 3-chloro-5-(trifluoromethyl)picolinonitrile into the desired trifluoromethoxy product.

Recent protocols describe the efficient coupling of (hetero)aryl chlorides with various alcohols using specialized palladium catalysts and ligands. mit.edu While direct trifluoromethylation of aryl chlorides has been reported, the analogous trifluoromethoxylation would follow similar mechanistic principles. nih.govmit.edu A typical catalytic system involves a palladium precursor and a sterically hindered phosphine (B1218219) ligand.

Table 2: Representative Conditions for Palladium-Catalyzed C-O Coupling

| Substrate Type | Catalyst/Ligand System | Base | Key Features | Reference |

|---|---|---|---|---|

| Aryl Chlorides | Pd(OAc)₂ / Buchwald-type biaryl phosphine ligands | Strong bases (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance. | mit.edu |

| (Hetero)aryl Bromides | tBuBrettPhos Pd G3 | Cs₂CO₃ | Effective for coupling with fluorinated alcohols. | nih.gov |

This approach offers high functional group tolerance and typically proceeds under milder conditions than traditional SNAr reactions, making it a promising strategy for the late-stage functionalization of complex molecules.

Radical C-H functionalization represents a cutting-edge strategy for introducing functional groups directly onto a heteroaromatic core, bypassing the need for pre-functionalized starting materials like halides or amines. The direct C-H trifluoromethoxylation of pyridines has recently been achieved using radical-based methods. nih.govrsc.orgnih.gov

These reactions typically employ a reagent that can generate the trifluoromethoxyl radical (•OCF₃). Two prominent methods have emerged:

Photoredox Catalysis: Visible-light photoredox catalysis can be used to activate a trifluoromethoxylating agent.

TEMPO-Catalyzed Systems: Using bis(trifluoromethyl)peroxide (BTMP) as the •OCF₃ source, TEMPO can act as a catalytic electron shuttle to facilitate the reaction under mild conditions. nih.govnih.gov

These methods have been successfully applied to a range of pyridine derivatives, demonstrating tolerance for both electron-donating (e.g., amino) and electron-withdrawing (e.g., chloro) substituents. nih.gov This suggests that a direct C-H trifluoromethoxylation could be a viable, single-step route to convert a simpler picolinonitrile precursor into the desired this compound, representing a highly efficient and modern synthetic approach. rsc.orgresearchgate.net

Table 3: Reagents for Radical C-H Trifluoromethoxylation of Pyridines

| •OCF₃ Radical Source | Activation Method | Key Advantages | Reference |

|---|---|---|---|

| Togni Reagent I | Base-mediated | Commercially available, bench-stable reagent. | rsc.org |

| Bis(trifluoromethyl)peroxide (BTMP) | TEMPO catalysis or Visible-light photoredox catalysis | Practical and atom-economical; accessible from bulk chemicals. | nih.govnih.gov |

Derivatization and Functionalization of 5 Trifluoromethoxy Picolinonitrile for Advanced Applications

Design and Synthesis of Novel Heterocyclic Systems from 5-(Trifluoromethoxy)picolinonitrile Moiety

The nitrile group of this compound is a versatile functional group that can be readily converted into various five-membered heterocyclic rings, such as tetrazoles and oxadiazoles. These heterocycles are of significant interest due to their prevalence in pharmacologically active compounds.

The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established transformation, often achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. scielo.br Various catalysts, including zinc salts and copper sulfate, can be employed to facilitate this reaction under mild conditions. scielo.br For instance, the reaction of a nitrile with sodium azide in the presence of a suitable catalyst can afford the corresponding tetrazole in good to excellent yields. scielo.br This methodology provides a direct route to incorporate a tetrazole ring, a known bioisostere for a carboxylic acid group, into the this compound scaffold. nih.gov

Similarly, the nitrile functionality can be transformed into 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, which are important pharmacophores. The synthesis of 1,2,4-oxadiazoles can be achieved by reacting the nitrile with a suitable amidoxime (B1450833) precursor. ijpsm.com Another common route involves the acylation of amidoximes followed by cyclization. ijpsm.com The synthesis of 1,3,4-oxadiazoles often starts from hydrazide derivatives which can be cyclized under various conditions. ijpsm.com These synthetic strategies allow for the introduction of a wide range of substituents on the oxadiazole ring, enabling the fine-tuning of the molecule's properties.

| Heterocycle | General Synthetic Method | Key Reagents |

| Tetrazole | [3+2] Cycloaddition | Sodium azide, Catalyst (e.g., ZnCl₂, CuSO₄) |

| 1,2,4-Oxadiazole | Reaction with amidoxime | Amidoxime, Acylating agent |

| 1,3,4-Oxadiazole | Cyclization of hydrazide | Hydrazide, Dehydrating agent (e.g., POCl₃) |

Functionalization for Tailored Chemical Properties in Organic Synthesis

The this compound core can be further functionalized to modulate its physicochemical and biological properties. The trifluoromethoxy group (OCF₃) is a highly lipophilic and electron-withdrawing substituent that can enhance metabolic stability and membrane permeability of drug candidates. researchgate.net The pyridine (B92270) ring itself offers sites for further modification, which is crucial in the development of agrochemicals and pharmaceuticals. nih.govresearchgate.net

Derivatization strategies often focus on introducing various substituents onto the pyridine ring to explore structure-activity relationships (SAR). For example, the introduction of amino, nitro, or other functional groups can significantly alter the electronic properties and biological activity of the molecule. Commercially available derivatives such as 3-Nitro-5-(trifluoromethyl)picolinonitrile and 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile highlight the potential for functionalization at different positions on the pyridine ring. bldpharm.combldpharm.com The isothiocyanate group, for instance, is a reactive handle that can be used to conjugate the molecule to proteins or other biomolecules.

The development of efficient synthetic methods for introducing a trifluoromethoxy group onto heteroaromatic rings has also been a subject of research. rsc.org These methods, often involving the reaction of the corresponding N-oxides with a trifluoromethylating agent, expand the toolbox for creating novel analogs. rsc.org

Strategic Incorporation into Complex Molecular Architectures

The this compound moiety serves as a valuable building block for the construction of more complex molecular architectures. Its derivatives are often used as key intermediates in multi-step syntheses of biologically active compounds. The pyridine scaffold is a common feature in many agrochemicals, and the strategic incorporation of the trifluoromethoxy group can lead to enhanced efficacy. nih.govresearchgate.net

The synthesis of complex molecules often involves cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for attaching the this compound unit to other aromatic or heterocyclic systems. nih.gov This approach allows for the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The Vilsmeier-Haack reaction and its variations also provide routes to fuse other rings onto the pyridine system, leading to novel polycyclic aromatic compounds. clockss.org

The solid-phase synthesis of complex molecules containing heterocyclic systems has also been explored, which can facilitate the rapid generation of derivatives for biological evaluation. nih.gov

Structure-Reactivity Relationships in Derivatization Processes

The reactivity of this compound and its derivatives is governed by the electronic properties of the substituents on the pyridine ring. The electron-withdrawing nature of both the nitrile and the trifluoromethoxy groups makes the pyridine ring susceptible to nucleophilic attack. This understanding is crucial for predicting the outcome of derivatization reactions and for designing efficient synthetic routes.

Structure-activity relationship (SAR) studies are essential in medicinal and agrochemical chemistry to optimize the biological activity of a lead compound. nih.govmdpi.commdpi.com For pyridine derivatives, the position and nature of substituents can have a profound impact on their efficacy. For example, the introduction of hydrogen bond donors or acceptors can alter the binding affinity of a molecule to its biological target. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies for 5 Trifluoromethoxy Picolinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regioisomeric Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 5-(Trifluoromethoxy)picolinonitrile provides invaluable insights into its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignment

A multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for the unambiguous structural assignment of this compound.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are indicative of their electronic environment and proximity to neighboring atoms.

¹³C NMR: Carbon-13 NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the pyridine ring and the trifluoromethoxy and nitrile groups are characteristic of their bonding environment. libretexts.orglibretexts.org The broad range of chemical shifts in ¹³C NMR helps in resolving individual carbon signals, even in complex molecules. libretexts.org Typically, carbon signals are observed between 0-220 ppm. bhu.ac.in

¹⁹F NMR: Given the presence of the trifluoromethoxy group (-OCF₃), ¹⁹F NMR is a particularly powerful tool. Fluorine-19 NMR exhibits a wide chemical shift range and is highly sensitive to changes in the electronic environment, making it an excellent probe for studying fluorinated compounds. thermofisher.comnih.gov The chemical shift of the ¹⁹F signal provides direct evidence for the presence and nature of the trifluoromethoxy group. thermofisher.comnih.gov

A representative, though general, set of expected NMR data for a compound with a similar pyridine core is presented in the table below. Specific shifts for this compound would require experimental determination.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.0 - 9.0 | m | - | Aromatic Protons |

| ¹³C | 110 - 160 | s | - | Aromatic Carbons |

| ¹³C | ~117 | s | - | Nitrile Carbon (-CN) |

| ¹³C | ~120 (q) | q | J(C-F) ≈ 250-300 | Trifluoromethoxy Carbon (-OCF₃) |

| ¹⁹F | -55 to -65 | s | - | Trifluoromethoxy Fluorines (-OCF₃) |

Application of Two-Dimensional NMR Techniques in Complex System Analysis

For more complex molecular systems or to definitively assign correlations between nuclei, two-dimensional (2D) NMR techniques are employed. wikipedia.orgucl.ac.uk These experiments spread spectral information across two frequency axes, enhancing resolution and revealing connectivity pathways. wikipedia.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the pyridine ring, helping to trace the connectivity of the protons. wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C. wikipedia.orgcolumbia.edu This is instrumental in assigning specific proton resonances to their corresponding carbon atoms in the this compound structure. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.eduyoutube.com This technique is crucial for establishing the connectivity between different functional groups, for instance, confirming the position of the trifluoromethoxy and nitrile substituents on the pyridine ring by observing correlations between the ring protons and the carbons of these groups. sdsu.edu

Mass Spectrometry (MS) Techniques for Molecular Identity and Composition Determination

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound by distinguishing it from other compounds with the same nominal mass. researchgate.netresearchgate.net HRMS instruments like Orbitrap and FT-ICR are often used for this purpose. nih.gov

| Technique | Ionization Mode | Measured Mass (m/z) | Calculated Mass (m/z) | Elemental Formula |

| HRMS | ESI+ | [M+H]⁺ | 203.0270 | C₈H₄F₃N₂O |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the context of this compound research, GC-MS is invaluable for:

Reaction Monitoring: Tracking the progress of a chemical reaction by separating and identifying the reactants, intermediates, and products over time. nih.gov

Product Profiling: Analyzing the composition of a reaction mixture to identify the main products and any impurities or byproducts. wiley.com

Purity Assessment: Determining the purity of a sample of this compound.

The use of derivatization agents can sometimes be employed to enhance the volatility of analytes for GC-MS analysis. nih.govresearchgate.net

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For a polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach for purification and analysis. Different column chemistries (e.g., C18, C8) and mobile phase compositions can be optimized to achieve the desired separation. mdpi.com

Flash chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a standard method for the preparative purification of organic compounds. rsc.org This technique would be employed to isolate this compound from a crude reaction mixture.

The choice of chromatographic method depends on the scale of the separation (analytical vs. preparative) and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, isolation, and quantification of individual components within a chemical mixture. In the context of this compound research, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. This method utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase, which allows for the effective separation of moderately polar compounds like substituted picolinonitriles based on their hydrophobicity.

The primary objectives of using HPLC in this context are:

Purity Assessment: To determine the percentage purity of a synthesized batch of this compound by separating it from starting materials, by-products, and other impurities.

Quantification: To accurately measure the concentration of the target compound in a sample. This is achieved by creating a calibration curve using certified reference standards and comparing the peak area of the analyte to this curve.

Preparative Isolation: HPLC can be scaled up from an analytical method to a preparative one. In preparative HPLC, larger columns are used to process greater quantities of a mixture, allowing for the physical collection of the purified this compound fraction for use in subsequent experiments or as a reference standard.

The development of a robust HPLC method involves the optimization of several key parameters to achieve a good resolution between the main compound peak and any impurity peaks, as well as a reasonable run time.

Table 1: Illustrative HPLC Parameters for Analysis of a Picolinonitrile Derivative

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of compounds with a wide range of polarities. Formic acid helps to produce sharp, symmetrical peaks by controlling the ionization of the analyte. |

| Flow Rate | 1.0 mL/min | Ensures optimal interaction with the stationary phase and efficient separation. |

| Detection | UV at 254 nm | Picolinonitrile derivatives typically exhibit strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 10 µL | A small, precise volume is injected to prevent column overloading and ensure reproducibility. |

| Column Temperature | 30 °C | Maintains consistent retention times by controlling the viscosity of the mobile phase and the kinetics of separation. |

Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance (LC-SPE/NMR) for Impurity Research

While HPLC is excellent for quantification and isolation, identifying the structure of unknown, low-level impurities requires more advanced techniques. The hyphenation of Liquid Chromatography with Solid-Phase Extraction and Nuclear Magnetic Resonance (LC-SPE/NMR) spectroscopy is a powerful, state-of-the-art approach for this challenge. This method allows for the unambiguous structure determination of trace impurities without the need for traditional, often laborious, isolation of each compound.

The application of directly coupled HPLC-NMR-MS has been effectively demonstrated for the characterization of metabolites of structurally related compounds, such as 5-trifluoromethylpyridone, a model for herbicides. nih.gov This approach is directly applicable to impurity profiling in the synthesis of this compound.

The LC-SPE/NMR process involves several key steps:

Chromatographic Separation: An optimized HPLC method is used to separate the impurities from the main this compound peak and from each other.

Peak Trapping: As each impurity peak of interest elutes from the HPLC column, the flow is diverted to an SPE cartridge. The analyte is adsorbed and concentrated on the solid-phase material within the cartridge, while the mobile phase is directed to waste. This process can be repeated over multiple chromatographic runs to accumulate enough material for NMR analysis.

Elution and NMR Analysis: Once a sufficient amount of an impurity has been trapped, the SPE cartridge is flushed with a deuterated solvent (e.g., acetonitrile-d3) directly into an NMR flow probe. A suite of one-dimensional (¹H, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are then performed to elucidate the chemical structure of the isolated impurity. The combination of NMR data with mass spectrometry (MS) data provides definitive structural identification. nih.gov

This technique is exceptionally valuable as it provides a complete workflow from detection to identification of unknown compounds in complex mixtures with high efficiency and minimal sample handling. nih.gov

Table 2: Workflow for LC-SPE/NMR Impurity Identification

| Step | Description | Key Outcome |

| 1. Analytical HPLC-UV/MS | An initial analysis is performed to detect and obtain the mass of the impurities relative to the main compound. | Detection of impurity peaks and determination of their molecular weights. |

| 2. LC-SPE Peak Trapping | The HPLC run is repeated multiple times, with each impurity peak of interest being automatically trapped on a dedicated SPE cartridge. | Concentration of trace-level impurities to a quantity sufficient for NMR analysis. |

| 3. Cartridge Elution | The trapped impurity is eluted from the SPE cartridge using a small volume of deuterated NMR solvent. | Transfer of the purified analyte into the NMR-compatible solvent. |

| 4. NMR Spectroscopy | The eluted sample is analyzed using a high-field NMR spectrometer to acquire various 1D and 2D spectra. | Acquisition of detailed structural information (proton and carbon framework, connectivity). |

| 5. Structure Elucidation | The NMR and MS data are combined to propose and confirm the definitive structure of the unknown impurity. | Unambiguous identification of process-related impurities or degradation products. |

Applications of 5 Trifluoromethoxy Picolinonitrile As a Research Building Block

Role in the Synthesis of Advanced Organic Intermediates

5-(Trifluoromethoxy)picolinonitrile serves as a crucial starting material or intermediate in the synthesis of advanced organic molecules, particularly for the pharmaceutical and agrochemical industries. The trifluoromethoxy (OCF3) group is of significant interest because it can enhance key properties of a molecule, such as metabolic stability and lipophilicity, which are critical for the development of new drugs and pesticides. researchgate.netrsc.org Trifluoromethoxylated pyridines and pyrimidines are considered valuable scaffolds that can be further modified through various chemical reactions. rsc.org

The presence of the nitrile (C≡N) group and the nitrogen atom in the pyridine (B92270) ring provides reactive sites for further chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for the introduction of new functionalities. The pyridine ring itself can undergo various substitution reactions. These transformations enable chemists to build complex molecular architectures from the relatively simple starting block of this compound. Related fluorinated picolinonitriles, such as 5-amino-3-(trifluoromethyl)picolinonitrile, are recognized as important pharmaceutical intermediates. chemicalbook.com Similarly, 5-nitro-3-(trifluoromethyl)picolinonitrile (B1321492) is noted as an intermediate in the synthesis of bioactive molecules. smolecule.com This highlights the role of the substituted picolinonitrile framework as a key component in constructing target molecules with desired biological activities.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Introduction of acidic moieties |

| Nitrile (-C≡N) | Hydrolysis | Amide (-CONH₂) | Amide coupling reactions |

| Nitrile (-C≡N) | Reduction | Amine (-CH₂NH₂) | Formation of amine derivatives |

| Pyridine Ring | Cross-Coupling | Substituted Pyridine | Building complex scaffolds |

Application in Catalyst Development and Ligand Design

The design of new ligands is fundamental to the advancement of catalysis, enabling the development of new reactions and improving the efficiency and selectivity of existing ones. nih.gov Molecules containing nitrile and pyridine moieties are often explored as components of ligands for metal catalysts due to the coordinating ability of the nitrogen atoms. The electronic properties of the ligand can be finely tuned by the substituents on the aromatic ring.

The this compound structure is a candidate for ligand design due to the strong electron-withdrawing nature of both the nitrile and the trifluoromethoxy groups. These properties can significantly influence the electronic environment of a metal center when the molecule is incorporated into a ligand, thereby affecting the catalyst's reactivity and selectivity. nih.gov For example, ligands containing a picolinamide skeleton, a structure related to picolinonitrile, have been designed to enhance catalyst stability. rsc.org

Asymmetric catalysis, which preferentially produces one of two enantiomeric products, heavily relies on the use of chiral ligands complexed to a metal center. nih.gov While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands have gained prominence and have, in many cases, proven to be superior. nih.govresearchgate.net

This compound can be considered a precursor for creating such chiral ligands. Although not chiral itself, its functional groups offer handles for introducing chirality. For instance, the nitrile group could be transformed into an amine, which is then used to connect to a known chiral scaffold. Alternatively, modifications to the pyridine ring could create a new chiral center. The development of modular P,N-ligands (containing phosphorus and nitrogen donors) has been particularly successful, and the nitrogen atom of the picolinonitrile's pyridine ring could serve as the N-donor in such a ligand framework. nih.govresearchgate.net The unique electronic signature of the trifluoromethoxy group would remain, providing a way to study its influence on enantioselectivity in catalytic reactions.

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processing. nih.govmdpi.com This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters like temperature and time. nih.govresearchgate.net

The synthesis of highly functionalized and potentially energetic molecules like this compound and its derivatives can benefit from flow chemistry. For example, nitration reactions, which are often used in the synthesis of related intermediates, are notoriously difficult to control in batch but can be managed safely and efficiently in a continuous flow setup. researchgate.net Flow chemistry enables the rapid generation and immediate use of unstable intermediates, minimizing the risks associated with their accumulation. nih.gov Furthermore, photochemical and electrochemical reactions, which are increasingly used in modern organic synthesis, are often more efficient and scalable when performed in flow reactors. nih.govrsc.org Therefore, both the synthesis of this compound and its subsequent use in multi-step sequences are amenable to being adapted to continuous flow methodologies, paving the way for more efficient and safer manufacturing processes. rsc.org

Development in Materials Science for Functional Molecules

The incorporation of fluorine-containing groups into organic molecules is a well-established strategy in materials science to impart unique and desirable properties. rsc.orgnih.gov The trifluoromethoxy group, in particular, is known to influence intermolecular interactions, which can be exploited in the design of new functional materials. smolecule.com Heterocyclic compounds like pyridines are also ubiquitous in materials science, forming the core of many functional molecules. rsc.org

Organic electronic materials are the foundation of technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). lbl.govgatech.edu The performance of these materials is highly dependent on their molecular structure, which governs their electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO).

This compound possesses features that make it an interesting building block for organic electronic materials. The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile and trifluoromethoxy groups results in a molecule with a low-lying LUMO. Incorporating such units into larger conjugated systems is a common strategy for creating n-type organic semiconductors, which transport negative charge carriers (electrons). The design and synthesis of new organic semiconductors is a key area of research in organic electronics. lbl.gov Furan-based materials, another class of heterocycles, have been investigated for these applications, indicating the general utility of heterocyclic compounds in this field. ntu.edu.sg

Table 2: Properties of Functional Groups in this compound Relevant to Materials Science

| Functional Group | Property | Potential Impact on Material |

|---|---|---|

| Trifluoromethoxy (-OCF₃) | Highly electronegative, lipophilic | Enhanced thermal stability, influences molecular packing, modifies solubility |

| Nitrile (-C≡N) | Strong electron-withdrawing | Lowers LUMO energy level for n-type semiconductor properties |

| Pyridine Ring | Electron-deficient heterocycle | Contributes to electron-accepting character, provides site for H-bonding |

The introduction of perfluorinated groups into polymers and surface coatings is a widely used method to achieve specific functionalities. nih.gov These groups are known to impart properties such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity (water repellency).

The trifluoromethoxy group in this compound makes it a potential monomer or additive for creating functional polymers and coatings. By polymerizing derivatives of this molecule, or by grafting it onto existing polymer backbones, materials with enhanced surface properties could be developed. Such materials could find applications in water-repellent coatings, low-friction surfaces, and chemically resistant films.

Coordination Chemistry with Lanthanide Ions

While specific studies detailing the coordination of this compound with lanthanide ions are not extensively documented in publicly available literature, the principles of coordination chemistry allow for well-founded postulations based on related structures. The picolinonitrile scaffold is a known chelating agent for various metal ions, including lanthanides.

Lanthanide ions (Ln³⁺) are hard Lewis acids and exhibit a preference for coordinating with hard Lewis bases, particularly oxygen and nitrogen donor atoms. nih.gov The this compound molecule possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. Typically, ligands containing a pyridyl nitrogen and a carbonyl oxygen, such as picolinamide, coordinate to lanthanide ions to form a stable five-membered ring structure. rsc.org By analogy, the picolinonitrile moiety can engage in similar bidentate coordination.

The presence of the trifluoromethoxy (-OCF₃) group at the 5-position of the pyridine ring is expected to significantly influence the ligand's electronic properties and, consequently, its coordination behavior. The -OCF₃ group is a strong electron-withdrawing group, which reduces the electron density on the pyridine ring. This electronic effect can modulate the basicity of the pyridyl nitrogen, affecting the stability and properties of the resulting lanthanide complex.

Table 1: General Coordination Behavior of Picolinate-type Ligands with Lanthanide Ions

| Ligand Feature | Role in Coordination | Expected Influence of this compound |

| Pyridyl Nitrogen | Primary coordination site (N-donor). | Electron-withdrawing -OCF₃ group reduces basicity, potentially affecting complex stability. |

| Nitrile Nitrogen | Secondary coordination site (N-donor), enabling chelation. | Forms a stable five-membered chelate ring with the lanthanide ion. |

| Fluorinated Group | Modulates electronic properties and can serve as a spectroscopic probe. | The -OCF₃ group can be used for ¹⁹F NMR studies and influences the complex's lipophilicity. |

Utility in Agrochemicals Research (as a synthetic intermediate)

While this compound is a specialized intermediate, its structural components are representative of moieties found in active agrochemical ingredients. Trifluoromethylpyridine (TFMP) derivatives are used extensively as intermediates for crop-protection products. nih.gov For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand chemical intermediate for synthesizing several pesticides. nih.gov

The trifluoromethoxy group is also a critical component in several marketed agrochemicals. nih.gov Compounds containing this group are explored for their potential as insecticides, herbicides, and fungicides. The utility of this compound in this context is as a building block that allows for the introduction of the trifluoromethoxy-substituted pyridine core into a target agrochemical. The nitrile group serves as a versatile chemical handle that can be transformed into other functional groups, such as carboxylic acids, amides, or amines, to build the final, more complex active ingredient.

Although a direct synthesis of a commercialized pesticide from this compound is not prominently reported, the synthesis of structurally analogous compounds highlights its potential. For example, related trifluoromethyl pyrimidine derivatives have been synthesized and shown to possess significant antifungal and insecticidal activities. nih.gov The general synthetic strategies often involve the step-wise construction of a heterocyclic core followed by functionalization, a process where a molecule like this compound would serve as a key intermediate.

Table 2: Examples of Marketed Agrochemicals Containing the Trifluoromethoxy Moiety

| Agrochemical | Type | Structural Relevance |

| Flometoquin | Pesticide | Contains a trifluoromethoxy group, highlighting its importance in insecticide design. nih.gov |

| Novaluron | Pesticide | Incorporates a trifluoromethoxy group, demonstrating its use in commercial products. nih.gov |

| Flucarbazone-sodium | Herbicide | Features the trifluoromethoxy functional group. nih.gov |

| Thifluzamide | Fungicide | Another example of a successful agrochemical containing the trifluoromethoxy moiety. nih.gov |

Design and Synthesis of Bioactive Analogues (from a synthetic chemistry perspective)

From a synthetic chemistry standpoint, this compound is a valuable scaffold for the design and synthesis of novel bioactive analogues for pharmaceutical and medicinal chemistry research. The pyridine ring is a privileged structure in drug discovery, and its substitution pattern allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.

The trifluoromethoxy group is particularly significant in drug design. It is highly lipophilic and metabolically stable, and its presence can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. nih.gov This makes it an attractive substituent for developing new therapeutic agents. Riluzole, a drug used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group that improves its membrane permeability. nih.gov

The nitrile group on the this compound scaffold is a versatile functional group for chemical elaboration. It can undergo a variety of chemical transformations to generate a library of new analogues:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, providing new points for molecular diversification.

Reduction: Reduction of the nitrile yields an aminomethyl group, which can be further functionalized.

Cyclization Reactions: The nitrile can participate in cyclization reactions to form new heterocyclic rings fused to the pyridine core.

The design of new bioactive molecules often involves using a core scaffold like this compound and systematically adding different substituents to explore the structure-activity relationship (SAR). For example, research on trifluoromethyl pyrimidine derivatives has shown that synthesizing a series of analogues with different amide moieties can lead to the discovery of compounds with potent antifungal, insecticidal, and even anticancer activities. nih.govnih.govarabjchem.org These studies provide a blueprint for how this compound could be similarly used. A key intermediate is often reacted with various aromatic acids or other reagents to produce a diverse set of final compounds for biological screening. nih.gov

Table 3: Potential Synthetic Transformations for Analogue Synthesis

| Starting Moiety | Reagents/Conditions | Resulting Functional Group | Application in Analogue Design |

| Nitrile (-CN) | H₂O, H⁺ or OH⁻ | Carboxylic Acid (-COOH) | Allows for the formation of esters or amides with various partners. |

| Nitrile (-CN) | H₂O₂, base | Amide (-CONH₂) | Introduces a hydrogen-bond donor/acceptor group. |

| Nitrile (-CN) | H₂, Catalyst (e.g., Pd/C) | Amine (-CH₂NH₂) | Provides a basic center and a site for further derivatization. |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Substituted Pyridine | Allows for the introduction of other functional groups if a suitable leaving group is present. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethoxy)picolinonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of trifluoromethoxy-substituted picolinonitriles typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 5-Methoxy-3-(trifluoromethyl)picolinonitrile are synthesized using dimethyl sulfoxide (DMSO) as a solvent with catalysts such as copper iodide to enhance yields . Key parameters to optimize include temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios of precursors (e.g., trifluoromethoxy-containing aryl halides and cyanopyridine derivatives). Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. The trifluoromethoxy group (-OCF₃) exhibits a distinct ¹⁹F NMR signal near -55 to -58 ppm, while the nitrile group (-CN) appears as a sharp singlet in ¹³C NMR (~115–120 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with a mass error <2 ppm. Infrared (IR) spectroscopy can validate the nitrile stretch (~2240 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group is both electron-withdrawing and sterically bulky, which can impede oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). To mitigate this, use electron-rich ligands like tris(o-furyl)phosphine (TFP) or elevated temperatures (100–130°C). Computational studies (DFT) can predict reactive sites, while Hammett substituent constants (σₚ) quantify electronic effects. Comparative kinetic studies with methoxy or methyl analogs are recommended to isolate steric contributions .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethoxy-substituted picolinonitriles across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example, cytotoxicity data for 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile varied by >50% between HeLa and MCF-7 cells . Standardize assays using common protocols (e.g., MTT/PrestoBlue for viability) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%). Meta-analyses of PubChem BioAssay data (AID 743255) can identify trends .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the trifluoromethoxy moiety in agrochemical applications?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., -OCH₃, -CF₃, -Cl) at the 5-position. Test pesticidal activity against model organisms (e.g., Spodoptera frugiperda for insecticides). Use logP calculations and molecular docking (e.g., AutoDock Vina) to correlate hydrophobicity and target binding (e.g., acetylcholinesterase). Field trials should follow OECD Guidelines 227 (earthworm toxicity) to assess environmental impact .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling this compound, given its potential toxicity?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315-H319 for skin/eye irritation). Use fume hoods, nitrile gloves, and P2 respirators. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis. Emergency procedures should include eye irrigation (0.9% saline) and activated charcoal for accidental ingestion .

Q. How can researchers scale up synthesis without compromising yield or purity?

- Methodological Answer : Pilot studies in batch reactors (1–5 L) should optimize mixing efficiency and heat transfer. Continuous-flow systems reduce exothermic risks for large-scale trifluoromethoxy reactions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) at each stage. For >1 kg batches, switch from column chromatography to fractional crystallization using ethanol/water mixtures .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = (HillSlope)/(EC₅₀)) using software like GraphPad Prism. Assess significance via ANOVA with Tukey’s post-hoc test (p<0.05). Report 95% confidence intervals and use replicate experiments (n≥3) to minimize variability. For non-linear responses, apply the Akaike Information Criterion (AIC) to select the best-fit model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.